2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-ethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds, which are then subjected to further reactions to yield the final product. Common synthetic routes involve the use of triazole derivatives and chlorophenyl compounds, followed by sulfonation and hydrazide formation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialized materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s triazole and chlorophenyl groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. These interactions can lead to various effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE: Similar structure but with methoxy groups instead of chlorophenyl groups.
4-AMINO-5-(4-CHLOROPHENYL)-2-[(5-MERCAPTO-1,3,4-OXADIAZOL-2-YL)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE: Another triazole derivative with different substituents.
Uniqueness
The uniqueness of 2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both triazole and chlorophenyl groups enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C25H21Cl2N5O2S |
---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(2-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H21Cl2N5O2S/c1-2-34-22-6-4-3-5-18(22)15-28-29-23(33)16-35-25-31-30-24(17-7-9-19(26)10-8-17)32(25)21-13-11-20(27)12-14-21/h3-15H,2,16H2,1H3,(H,29,33)/b28-15- |
InChI Key |
VULSYCGCYSAMGZ-MBTHVWNTSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N\NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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